Phenol,2-(1-aminopropyl)-5-(trifluoromethyl)-
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Overview
Description
Phenol, 2-(1-aminopropyl)-5-(trifluoromethyl)- is a chemical compound characterized by the presence of a phenol group substituted with an aminopropyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1-aminopropyl)-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminopropyl group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols with different functional groups.
Scientific Research Applications
Phenol, 2-(1-aminopropyl)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-(1-aminopropyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-(1-aminopropyl)-4-(trifluoromethoxy)-
- Phenol, 2-(1-aminopropyl)-4,6-difluoro-
- Phenol, 2-(1-aminopropyl)-4-chloro-6-methyl-
Uniqueness
Phenol, 2-(1-aminopropyl)-5-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct pharmacological profiles and applications.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-(1-aminopropyl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO/c1-2-8(14)7-4-3-6(5-9(7)15)10(11,12)13/h3-5,8,15H,2,14H2,1H3 |
InChI Key |
PWXACFWLQSAKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C(F)(F)F)O)N |
Origin of Product |
United States |
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